(E)-N-Methoxy-N,4-dimethylpent-2-enamide
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Stereoselective Functionalization for Asymmetric Synthesis : The study by Aciro et al. (2008) discusses the diastereoselective epoxidation of enamides derived from SuperQuat. This process is used for the stereoselective synthesis of homochiral 1,2-diols and α-benzyloxy carbonyl compounds, which are important in the synthesis of various organic compounds (Aciro et al., 2008).
Selective Synthesis of Enamides and Pyrimidones : Liu et al. (2018) describe a process for the efficient and selective synthesis of enamides through C-H amidation of N-methoxy acrylamides. This method is catalyzed by Cp*Co(iii) and can lead to the formation of pyrimidones under controlled conditions (Liu et al., 2018).
Polyamide Synthesis from L-Tartaric Acid : Bou et al. (1993) developed polyamides containing a methoxy group attached to each carbon atom of the diacid unit, using L-tartaric acid as the starting material. These polyamides are notable for their hydrophilicity, high melting points, and significant optical activity (Bou et al., 1993).
Anodic Oxidation in Methanol : Brettle and Cox (1969) studied the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, leading to products like 4-methoxy-2,4-dimethylpent-2-ene. Their research provides insight into the mechanisms of anodic oxidation and its potential applications (Brettle & Cox, 1969).
Rhodium-Catalyzed Hydrogenation of Enamides : Donoghue et al. (2007) investigated the rhodium-catalyzed hydrogenation of enamides, exploring the effects of different ligands and substrates. This study has implications for understanding the mechanistic aspects of enamide hydrogenation and its application in organic synthesis (Donoghue et al., 2007).
Preparation of Z-2-(2-Aminothiazol-4-yl)-2-Methoxyimino Acetyl Chloride Hydrochloride : Jian (2006) synthesized Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride from 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid, highlighting a method relevant to pharmaceutical chemistry (Jian, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-methoxy-N,4-dimethylpent-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)5-6-8(10)9(3)11-4/h5-7H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOIUKDYOLZDW-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-Methoxy-N,4-dimethylpent-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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